3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, a furylmethyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-(2-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 4-(Trifluoromethyl)pyridine
- (4-Fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
3-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the fluorophenyl, furylmethyl, and phenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H16FN3O3 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H16FN3O3/c25-17-10-8-16(9-11-17)22-21-19(23(29)26-14-18-7-4-12-30-18)13-20(27-24(21)31-28-22)15-5-2-1-3-6-15/h1-13H,14H2,(H,26,29) |
InChI Key |
ZASKWXGCNOUYLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC4=CC=CO4)C(=NO3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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